molecular formula C9H10ClN3 B1423885 4-(1H-pyrazol-1-yl)aniline hydrochloride CAS No. 913848-94-9

4-(1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B1423885
CAS No.: 913848-94-9
M. Wt: 195.65 g/mol
InChI Key: COQNHFGHPQKJAV-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

4-(1H-Pyrazol-1-yl)aniline hydrochloride is an organic compound classified as a pyrazole-substituted aniline derivative. Its chemical identity is defined by the following properties:

Property Value
IUPAC Name This compound
CAS Number (Base) 17635-45-9
CAS Number (Hydrochloride) 913848-94-9
Molecular Formula (Base) C₉H₉N₃
Molecular Weight (Base) 159.19 g/mol
Molecular Formula (HCl) C₉H₁₀ClN₃
Molecular Weight (HCl) 195.65 g/mol
SMILES C1=CN(N=C1)C2=CC=C(C=C2)N.Cl

The compound consists of an aniline group (C₆H₅NH₂) linked to a pyrazole ring (C₃H₃N₂) at the para position, with a hydrochloride salt form enhancing its stability for synthetic applications .

Historical Development and Discovery Context

The synthesis of pyrazole-aniline derivatives emerged in the early 21st century, driven by interest in heterocyclic compounds for pharmaceutical and materials science applications. Early methods involved cyclocondensation of 4-nitrophenylhydrazine with 1,3-dicarbonyl compounds, followed by nitro-group reduction . For example, catalytic hydrogenation using Pd/C in methanol/DME mixtures achieved 94% yield of the aniline precursor in 2021 . Microwave-assisted synthesis, introduced in 2011, reduced reaction times from days to minutes while maintaining high yields (>90%) . The hydrochloride form gained prominence post-2015 for improved solubility in polar solvents .

Significance in Chemical Research and Development

This compound is pivotal in three domains:

  • Medicinal Chemistry :
    • Serves as a precursor for CDK2 inhibitors (e.g., N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives), showing sub-micromolar antiproliferative activity against ovarian cancer cells .
    • Acts as a scaffold for DPP-IV inhibitors, with derivatives demonstrating binding free energies as low as -9.6 kcal/mol, surpassing reference drugs like Anagliptin (-7.6 kcal/mol) .
  • Materials Science :
    • Forms coordination complexes with transition metals (e.g., Zn²⁺) for luminescent materials, leveraging the pyrazole’s N,N-chelation capability .
    • Used in synthesizing boron chelates (BPh₂(pzAn^X)) for blue-light-emitting diodes, achieving quantum yields up to φ_F = 0.81 .
  • Synthetic Methodology :
    • Enables continuous-flow multistep synthesis, reducing processing time by 95% compared to batch methods .

Research Objectives and Scope

Current research focuses on:

  • Synthetic Optimization : Developing solvent-free mechanochemical methods to improve atom economy .
  • Biological Applications : Expanding structure-activity relationships (SAR) for kinase inhibitors targeting CDK2/4/6 and DPP-IV .
  • Advanced Materials : Engineering metal-organic frameworks (MOFs) using pyrazole-aniline linkers for gas storage .

Future studies aim to resolve crystallographic data for the hydrochloride salt and explore its role in photoactive polymers .

Properties

IUPAC Name

4-pyrazol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQNHFGHPQKJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696141
Record name 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1)
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Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820647-29-7, 913848-94-9
Record name Benzenamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2)
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Record name 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1)
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Record name 4-(1H-pyrazol-1-yl)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-chloroaniline is reacted with pyrazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or azo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

4-(1H-pyrazol-1-yl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity . The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Positional Isomers
  • 2-(1H-Pyrazol-1-ylmethyl)aniline (CAS: 956533-57-6) and 3-(1H-Pyrazol-1-ylmethyl)aniline (CAS: 892502-09-9) are positional isomers where the pyrazole substituent is at the ortho or meta positions of the aniline ring. These isomers exhibit distinct electronic properties due to varying resonance effects, influencing their reactivity in coupling reactions .
  • 4-(1H-Pyrazol-1-ylmethyl)aniline (CAS: 142335-61-3) retains the para substitution but includes a methylene spacer between the pyrazole and aniline. This structural flexibility broadens its utility in metal-organic framework synthesis .
Functional Group Variations
  • 4-(1H-Pyrazol-1-yl)benzaldehyde (CAS: 99662-34-7) replaces the amine group with an aldehyde, enabling use in condensation reactions. Its melting point (82–83°C ) and lower price (¥8,000 per gram ) contrast with the hydrochloride derivative .
  • 3-(1H-Pyrazol-3-yl)benzoic acid (CAS: 850375-11-0) introduces a carboxylic acid group, facilitating coordination chemistry and polymer synthesis. Its higher melting point (204°C ) reflects enhanced intermolecular hydrogen bonding .

Salt Forms and Solubility

  • 4-(1H-Pyrazol-1-yl)aniline dihydrochloride (CAS: 1820647-29-7, MW: 232.11 g/mol) contains two equivalents of HCl, improving aqueous solubility but reducing thermal stability compared to the mono-hydrochloride form .
  • 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline dihydrochloride (CAS: N/A) includes a chloro-methyl substituent on the pyrazole, enhancing lipophilicity for membrane permeability in drug design .

Pharmacologically Relevant Analogues

  • The trifluoromethyl group increases metabolic stability .
  • N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide is synthesized via SNAr reactions, highlighting the role of 4-(1H-pyrazol-1-yl)aniline as a precursor in sulfonamide drug development .

Biological Activity

4-(1H-pyrazol-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3. The compound features a pyrazole ring attached to an aniline structure, which contributes to its biological properties. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, modulating enzyme function and affecting metabolic pathways.
  • Receptor Interaction : It interacts with cellular receptors, influencing signal transduction pathways that lead to various physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against various bacterial strains is presented below:

CompoundMIC (µg/mL)Bacterial Strain
This compound2Staphylococcus aureus
4Escherichia coli
8Bacillus subtilis
16Enterococcus faecalis

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency.

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for potential anti-inflammatory and anticancer activities. Studies have shown that it can reduce inflammation markers in vitro and inhibit cancer cell proliferation in specific tumor models.

Antibacterial Efficacy

A study conducted on various pyrazole derivatives, including this compound, revealed that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of hydrophobic substituents in increasing antimicrobial efficacy.

Cancer Cell Line Testing

In vitro testing on cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundKey FeaturesBiological Activity
4-(1H-pyrazol-1-yl)anilineNo fluorineModerate antibacterial activity
3-Fluoro-4-(1H-pyrazol-1-yl)anilineFluorine substitutionAntimicrobial, anticancer
3-Chloro-4-(1H-pyrazol-1-yl)anilineChlorine instead of fluorineHigher antibacterial activity

The presence of the fluorine atom enhances the stability and lipophilicity of certain derivatives, contributing to their superior biological activity compared to other derivatives.

Q & A

Basic: What are the standard synthetic routes for 4-(1H-pyrazol-1-yl)aniline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of 4-nitroaniline derivatives with pyrazole, followed by nitro-group reduction. For example:

  • Step 1 : React 4-chloronitrobenzene with pyrazole under basic conditions (e.g., K₂CO₃ in DMF, 80°C) to form 4-(pyrazol-1-yl)nitrobenzene.
  • Step 2 : Reduce the nitro group using H₂/Pd-C in ethanol or NaBH₄ with NH₄Cl to yield the free base, 4-(pyrazol-1-yl)aniline.
  • Step 3 : Salt formation with HCl in anhydrous ether or methanol to isolate the hydrochloride salt .
    Key Variables : Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd-C vs. PtO₂) significantly impact reduction efficiency. Side products like over-reduced amines or incomplete substitution require careful monitoring via TLC or HPLC .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for pyrazole and aniline protons) and absence of nitro-group signals post-reduction .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (C₉H₁₀N₃·HCl, [M+H⁺]⁺ = 196.6) and detect chloride adducts .
  • X-Ray Crystallography : Use SHELXL for structure refinement. For hygroscopic crystals, employ low-temperature (100 K) data collection with synchrotron radiation to mitigate disorder .

Basic: How can researchers optimize purification of this compound?

Methodological Answer:

  • Recrystallization : Use methanol/water (4:1 v/v) or ethanol/diethyl ether to remove unreacted pyrazole or nitro precursors.
  • Column Chromatography : For stubborn impurities, employ silica gel with CH₂Cl₂:MeOH (95:5) and 0.1% NH₃ to suppress salt decomposition .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients resolve polar byproducts .

Advanced: How can crystallographic disorder in pyrazole-containing structures be resolved during refinement?

Methodological Answer:

  • Disorder Modeling : In SHELXL, split occupancy for overlapping pyrazole ring positions. Use ISOR and DELU restraints to stabilize thermal parameters .
  • Twinning : For twinned crystals (common in hydrochloride salts), apply TWIN/BASF commands with HKLF5 data. Validate with R₁/R₁₀ metrics .

Advanced: What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : The aniline’s NH₂ group acts as a directing group, enabling Pd-catalyzed C–N bond formation. Use XPhos precatalysts and Cs₂CO₃ base in toluene at 110°C .
  • Contradictions : Competing coordination of pyrazole’s N-atoms can deactivate catalysts. Mitigate by adding stoichiometric CuI to stabilize intermediates .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH 2–4 : Stable as hydrochloride salt. Above pH 5, free base precipitates, reducing bioavailability.
  • Degradation Pathways : Oxidative decomposition (e.g., N-oxide formation) occurs at pH >7. Monitor via UV-Vis (λ = 270 nm) or LC-MS .

Advanced: What structure-activity relationships (SAR) are observed in pyrazole-aniline derivatives?

Methodological Answer:

  • Pyrazole Substitution : 3,5-Dimethylpyrazole enhances lipophilicity (logP +0.8) but reduces solubility.
  • Aniline Modifications : Electron-withdrawing groups (e.g., Cl at para position) increase electrophilicity for nucleophilic reactions .

Advanced: How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • DMSO vs. Ethanol : Hydrochloride salt dissolves readily in DMSO (>50 mg/mL) but precipitates in ethanol. Use co-solvents (e.g., DMSO:water 1:1) for biological assays .
  • Contradictions : Discrepancies arise from residual solvents (e.g., ether) in crystallized samples. Dry under vacuum (40°C, 24 hr) before testing .

Advanced: What computational tools predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PyRx. Parameterize pyrazole’s tautomeric states (1H vs. 2H) and protonation of NH₂ in acidic environments.
  • Validation : Compare docking poses with crystallographic data from related aniline-protein complexes (e.g., kinase inhibitors) .

Advanced: How do environmental factors affect reaction reproducibility in scaled-up synthesis?

Methodological Answer:

  • Oxygen Sensitivity : The free base oxidizes in air. Conduct reductions under N₂ or Ar and store salts at −20°C with desiccants .
  • Scale-Up Challenges : Agglomeration during salt formation. Use anti-solvent precipitation with vigorous stirring (500 rpm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(1H-pyrazol-1-yl)aniline hydrochloride
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4-(1H-pyrazol-1-yl)aniline hydrochloride

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